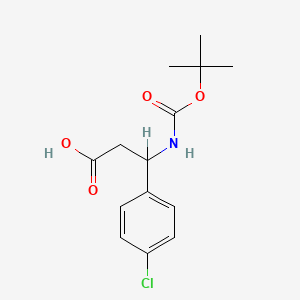

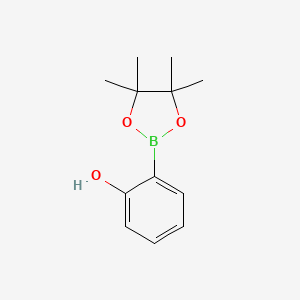

2-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-il)fenol

Descripción general

Descripción

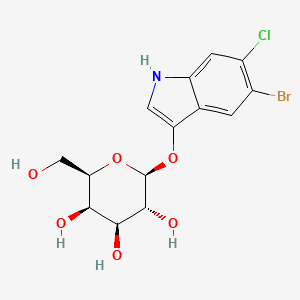

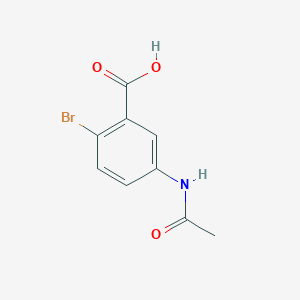

The compound 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a boron-containing organic molecule that is part of a class of compounds known for their utility in various chemical reactions, particularly in the field of organic synthesis. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs are discussed, which can provide insights into the chemistry of the compound .

Synthesis Analysis

The synthesis of related boron-containing compounds often involves catalytic processes. For instance, the synthesis of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was achieved through rhodium-catalyzed hydroboration of allyl phenyl sulfone . Similarly, the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes was performed using Pd-catalyzed borylation of aryl bromides with the successive use of 2,2′-bis(1,3,2-benzodioxaborole) and pinacol . These methods highlight the importance of transition metal catalysis in the formation of boron-containing compounds.

Molecular Structure Analysis

The molecular structure of boron-containing compounds is often elucidated using single-crystal X-ray diffraction. For example, the structure of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was determined and showed no significant intramolecular or intermolecular interaction with the Lewis acidic boron atom . The crystal structure of another related compound, 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, was also solved, revealing a tetracoordinated boron atom . These studies demonstrate the diverse structural possibilities for boron-containing compounds and their potential reactivity.

Chemical Reactions Analysis

Boron-containing compounds like those discussed in the papers are known for their reactivity in various chemical transformations. The presence of the boron atom allows for unique interactions and reactivity patterns not found in purely organic compounds. For example, the use of 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane as a reagent in quantitative 31P NMR analysis of lignins indicates the potential for boron compounds to participate in analytical chemistry applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of boron-containing compounds can be studied using computational methods such as density functional theory (DFT). For instance, DFT was used to study the molecular electrostatic potential and frontier molecular orbitals of 1,1-diisopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea, revealing insights into its physicochemical properties . These computational studies complement experimental techniques and provide a deeper understanding of the properties of these compounds.

Aplicaciones Científicas De Investigación

Síntesis de Inhibidores Heterocíclicos Fusionados a Indol

Este compuesto se utiliza como reactivo en la síntesis de inhibidores heterocíclicos fusionados a indol de la enzima polimerasa del virus de la hepatitis C . Esto es significativo en el campo de la química medicinal, donde el desarrollo de nuevos fármacos para tratar la hepatitis C es un objetivo principal de investigación.

Estudios de Interacciones Pi y Estructura Electrónica

El compuesto se utiliza en estudios de interacciones pi, estructura electrónica y absorción UV transitoria de conjugados de subftalocianina-borato puenteado con ferroceno-fullereno . Estos estudios son cruciales para comprender las propiedades de estas moléculas complejas y sus posibles aplicaciones en áreas como la ciencia de materiales y la nanotecnología.

Síntesis de Derivados de Subftalocianina y Nicotina de Anillos Fusionados

El éster pinácolico del ácido 2-hidroxifenilborónico se utiliza en la síntesis de derivados de subftalocianina y nicotina de anillos fusionados . Estos derivados tienen posibles aplicaciones en electrónica orgánica y optoelectrónica.

Secuencia de Acoplamiento de Suzuki-Miyaura-Triflación

Este compuesto se utiliza en la secuencia de acoplamiento de Suzuki-Miyaura-triflación, reducción y formación de sales para la síntesis de fosfinas oligoarénicas hidroxiladas . Este es un proceso clave en la síntesis de compuestos orgánicos complejos.

Ampliamente Utilizado en la Química de Acoplamiento de Suzuki

El éster pinácolico del ácido 2-hidroxifenilborónico se utiliza ampliamente en la química de acoplamiento de Suzuki . La reacción de Suzuki es un tipo de reacción de acoplamiento cruzado catalizada por paladio, que se utiliza para formar enlaces carbono-carbono. Es una herramienta poderosa en la química orgánica.

Preparación de Derivados de Sulfinamida

El éster pinácolico del ácido fenilborónico, un compuesto relacionado, se puede utilizar para preparar derivados de sulfinamida mediante la reacción con trifluoruro de dietilaminoazufre (DAST) y feniltrifluoroborato de potasio . Las sulfinamidas son importantes en el campo de la química medicinal debido a su actividad biológica.

Safety and Hazards

The compound should be handled with care to avoid direct contact with skin and eyes. In case of contact, it should be washed off with plenty of water and medical help should be sought . It should be stored away from flammable materials and high-temperature sources . The compound should be sealed and stored in a dry, cool place .

Mecanismo De Acción

Target of Action

Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly used as boron-carriers suitable for neutron capture therapy .

Mode of Action

The compound is widely used in Suzuki coupling chemistry , a type of palladium-catalyzed cross coupling reaction, which is a powerful tool for the formation of carbon-carbon bonds.

Pharmacokinetics

It’s known that these compounds are only marginally stable in water . The rate of hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This suggests that the compound’s bioavailability may be influenced by its stability and rate of hydrolysis in the body.

Action Environment

The action of 2-Hydroxyphenylboronic acid pinacol ester is influenced by environmental factors such as pH. The rate of hydrolysis of phenylboronic pinacol esters, which includes 2-Hydroxyphenylboronic acid pinacol ester, is considerably accelerated at physiological pH . This suggests that the compound’s action, efficacy, and stability may be significantly influenced by the pH of its environment.

Análisis Bioquímico

Biochemical Properties

It is known that similar compounds, such as 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, are used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They are also used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Molecular Mechanism

It is likely to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other boronic acids and derivatives .

Propiedades

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO3/c1-11(2)12(3,4)16-13(15-11)9-7-5-6-8-10(9)14/h5-8,14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLROJECCXBBKPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370402 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

269409-97-4 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.